2-cyclohexylpropan-1-amine hydrochloride
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Overview
Description
2-Cyclohexylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . This compound is a derivative of cyclohexylamine, featuring a cyclohexyl group attached to a propan-1-amine backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexylpropan-1-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with cyclohexylamine. One common method is the reaction of cyclohexylamine with 1-chloropropane under basic conditions to yield the desired amine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
2-Cyclohexylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to an amine group.
Procyclidine: A compound with a similar cyclohexyl group but with additional functional groups, used as an antispasmodic drug.
Cyproheptadine: A compound with a cyclohexyl group and additional aromatic rings, used as an antihistamine.
Uniqueness: 2-Cyclohexylpropan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-cyclohexylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOUDLMOZCPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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